
(±)-2-Chloropropionyl--d4 Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-2-Chloropropionyl–d4 Chloride is a deuterated chemical compound used in various scientific research applications. It is a derivative of 2-chloropropionyl chloride, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is particularly useful in studies involving isotopic labeling, which helps in tracing chemical pathways and understanding reaction mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-Chloropropionyl–d4 Chloride typically involves the chlorination of deuterated propionyl chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of (±)-2-Chloropropionyl–d4 Chloride involves large-scale chlorination processes. These processes are designed to handle significant quantities of deuterated propionyl chloride and chlorine gas. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.
化学反应分析
Types of Reactions
(±)-2-Chloropropionyl–d4 Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids may be used to facilitate the reaction.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
The major products formed from the reactions of (±)-2-Chloropropionyl–d4 Chloride depend on the specific nucleophile used. For example, reaction with an amine would yield a deuterated amide, while reaction with an alcohol would produce a deuterated ester.
科学研究应用
(±)-2-Chloropropionyl–d4 Chloride is widely used in scientific research due to its unique properties. Some of its applications include:
Isotopic Labeling: Used in studies to trace chemical pathways and understand reaction mechanisms.
Pharmaceutical Research: Helps in the development of deuterated drugs, which may have improved pharmacokinetic properties.
Biological Studies: Used in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Industrial Applications: Employed in the synthesis of specialized chemicals and materials that require isotopic labeling.
作用机制
The mechanism by which (±)-2-Chloropropionyl–d4 Chloride exerts its effects is primarily through its ability to participate in substitution reactions. The deuterium atoms provide a unique labeling feature that allows researchers to track the compound through various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
相似化合物的比较
Similar Compounds
2-Chloropropionyl Chloride: The non-deuterated version of the compound, commonly used in similar applications but without the isotopic labeling feature.
Deuterated Acyl Chlorides: Other deuterated acyl chlorides, such as deuterated benzoyl chloride, which are used for similar isotopic labeling purposes.
Uniqueness
(±)-2-Chloropropionyl–d4 Chloride is unique due to its deuterium content, which provides distinct advantages in isotopic labeling studies. This feature allows for more precise tracking and analysis of chemical and biological processes compared to non-deuterated compounds.
属性
CAS 编号 |
1219794-98-5 |
|---|---|
分子式 |
C3H4Cl2O |
分子量 |
130.988 |
IUPAC 名称 |
2-chloro-2,3,3,3-tetradeuteriopropanoyl chloride |
InChI |
InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3/i1D3,2D |
InChI 键 |
JEQDSBVHLKBEIZ-MZCSYVLQSA-N |
SMILES |
CC(C(=O)Cl)Cl |
同义词 |
(±)-2-Chloropropionyl--d4 Chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


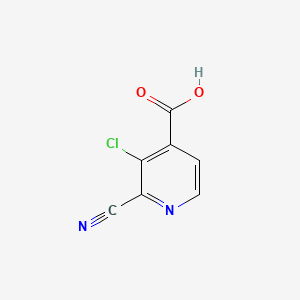
![(3aS,6aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B572796.png)
![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylate](/img/structure/B572799.png)

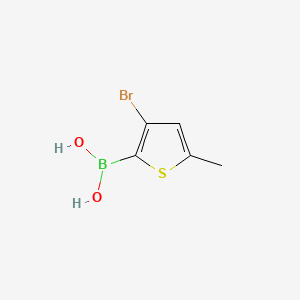
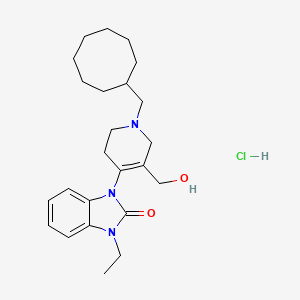
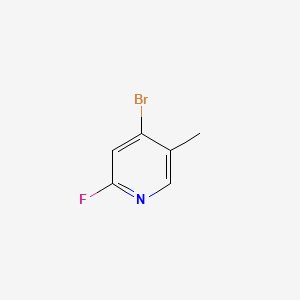

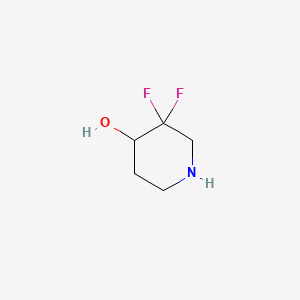
![Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B572813.png)
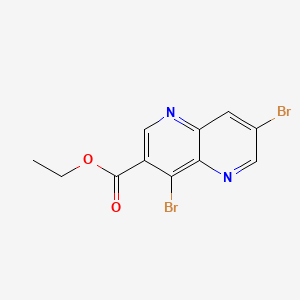
![3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B572815.png)

